Bromosphaerone
Description
Bromosphaerone is a brominated diterpene compound first isolated from the red alga Sphaerococcus coronopifolius . Structurally, it belongs to the sphaerane bromoditerpene family, characterized by a tetracyclic framework with bromine substituents that enhance its bioactivity . This compound has garnered attention for its potent antimicrobial properties, particularly against Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 0.104 µg/mL . Additionally, this compound exhibits antimalarial activity, though its efficacy against Plasmodium falciparum is less pronounced compared to structurally related compounds like sphaerococcenol A (IC₅₀ = 1 µM) .
Properties
Molecular Formula |
C20H30Br2O3 |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(1R,4aS,4bS,5S,6S,8S,8aS,10aS)-8-bromo-10a-(bromomethyl)-5,6-dihydroxy-5,8a-dimethyl-1-propan-2-yl-1,4a,4b,6,7,8,9,10-octahydrophenanthren-4-one |
InChI |
InChI=1S/C20H30Br2O3/c1-11(2)12-5-6-13(23)16-17-18(3,7-8-20(12,16)10-21)14(22)9-15(24)19(17,4)25/h5-6,11-12,14-17,24-25H,7-10H2,1-4H3/t12-,14-,15-,16-,17-,18+,19+,20-/m0/s1 |
InChI Key |
JGVFMEFXYFJJSK-KTPFSLFISA-N |
Isomeric SMILES |
CC(C)[C@@H]1C=CC(=O)[C@@H]2[C@@]1(CC[C@]3([C@H]2[C@]([C@H](C[C@@H]3Br)O)(C)O)C)CBr |
Canonical SMILES |
CC(C)C1C=CC(=O)C2C1(CCC3(C2C(C(CC3Br)O)(C)O)C)CBr |
Synonyms |
bromosphaerone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of this compound and Analogues
Key Findings and Differentiation
Antibacterial Activity: this compound’s MIC against S. aureus (0.104 µg/mL) is significantly lower than that of sphaerane bromoditerpenes like those isolated by Rodrigues et al. (IC₅₀ = 6.35 µM for S. aureus) . In contrast, bromophycolides exhibit broader-spectrum activity against drug-resistant pathogens (e.g., MRSA) but require higher concentrations for inhibition .
Antimalarial Activity: While this compound shows moderate antimalarial effects, sphaerococcenol A is far more potent (IC₅₀ = 1 µM vs. chloroquine-resistant P. falciparum), likely due to its additional oxygenated functional groups enhancing membrane permeability .
Enzyme Inhibition :
- This compound’s structural analogue, 12S-hydroxybromosphaerodiol, demonstrates strong binding to the BACE1 catalytic pocket (IC₅₀ = 8.2 µM), implicating bromoditerpenes in neurodegenerative disease research .
Mechanistic Insights
- Role of Halogenation : Bromine atoms in this compound enhance its electrophilic reactivity, facilitating interactions with bacterial cell membranes or enzymatic targets .
- Conformational Rigidity: The tetracyclic scaffold of this compound contributes to its stability in biological environments, a trait shared with bromophycolides but absent in simpler bromophenols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
